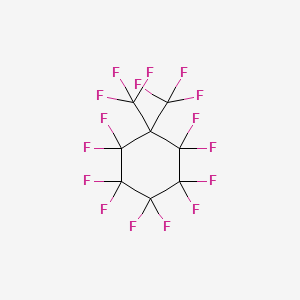

Decafluorobis(trifluoromethyl)cyclohexane

Description

Significance of Perfluorinated Compounds in Contemporary Chemical Research

The significance of perfluorinated compounds in modern chemical research is extensive, stemming from their unique physical and chemical properties. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering perfluorinated compounds highly resistant to chemical attack and thermal degradation. This stability makes them suitable for applications in aggressive chemical environments and at extreme temperatures.

Decafluorobis(trifluoromethyl)cyclohexane, a fully fluorinated derivative of dimethylcyclohexane, exemplifies these traits. Its chemical and biological inertness makes it a candidate for high-performance applications where stability is paramount. wikipedia.org Isomers of this compound are utilized as heat transfer agents, dielectric fluids, and perfluorocarbon tracers. wikipedia.org In a more specialized research context, Perfluoro-1,3-dimethylcyclohexane has been used as a solvent for the hydroformylation of alkenes under fluorous biphasic conditions and in the preparation of amorphous fluorocarbon films via plasma polymerization. chemicalbook.comsigmaaldrich.com The ability of these compounds to dissolve gases has also led to their exploration in medical applications. chemicalbook.com

The properties of these compounds are dictated by their specific isomeric structure. Below is a data table outlining the physical properties for two common isomers of this compound.

Data sourced from multiple references. wikipedia.orgchemicalbook.comsigmaaldrich.comf2chemicals.com

Structural Classification and Nomenclature of Perfluorinated Cycloalkanes

The naming of perfluorinated cycloalkanes follows the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The term "perfluoro-" is a critical prefix used to denote that all hydrogen atoms attached to the parent hydrocarbon's carbon framework have been replaced by fluorine atoms. gorzelnikengineering.com

For this compound, the parent hydrocarbon is dimethylcyclohexane. The nomenclature must precisely indicate the location of the two trifluoromethyl (–CF₃) groups on the cyclohexane (B81311) ring, as different arrangements result in distinct isomers with unique properties and identifiers. The name "this compound" indicates a cyclohexane ring (C₆) where ten of the original twelve hydrogens have been replaced by fluorine (decafluoro-), and the remaining two have been replaced by trifluoromethyl groups (bis(trifluoromethyl)-).

The existence of multiple structural isomers for the molecular formula C₈F₁₆ underscores the importance of precise nomenclature. Each isomer has a different substitution pattern on the cyclohexane ring, leading to different IUPAC names and Chemical Abstracts Service (CAS) numbers.

Note: IUPAC naming can vary based on numbering priority rules, and multiple names may exist in literature for the same structure. The names and CAS numbers provided are commonly referenced identifiers.

Historical Context of Research on Fluorinated Organic Compounds

The field of fluorinated organic compounds has a rich and challenging history. While the mineral fluorspar (calcium fluoride) has been used for centuries as a flux in metallurgy, the element fluorine itself was not isolated until 1886 by French chemist Henri Moissan. This achievement was a landmark in chemistry, as fluorine's extreme reactivity had thwarted many previous attempts. Moissan's work, which earned him the Nobel Prize in Chemistry in 1906, opened the door to organofluorine chemistry.

Early research was fraught with difficulty due to the hazardous nature of elemental fluorine. nih.gov Direct fluorination of hydrocarbons was often explosive and difficult to control. nih.gov Significant progress in synthesizing fluorinated compounds came with the development of methods that "tamed" fluorine's reactivity. Two major industrial-scale processes emerged that enabled the production of perfluorocarbons like this compound:

Electrochemical Fluorination (ECF) or the Simons Process : Developed by Joseph H. Simons in the 1930s, this process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.orgmorressier.com A current is passed through the solution, replacing all C-H bonds with C-F bonds without the direct use of hazardous F₂ gas. This method became crucial for producing a wide range of perfluorinated materials, including acids, amines, and ethers. wikipedia.org

The Fowler Process : Developed during World War II for the Manhattan Project, this process uses a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as a fluorinating agent. wikipedia.org A hydrocarbon vapor is passed over a heated bed of CoF₃, which transfers its fluorine to the hydrocarbon and is reduced to CoF₂. The CoF₂ is then regenerated by passing elemental fluorine over it. This process was instrumental in producing the stable perfluorocarbons needed as coolants that were resistant to uranium hexafluoride. wikipedia.org The Fowler process is particularly relevant for creating cyclic perfluorocarbons; for instance, Perfluoro-1,3-dimethylcyclohexane can be manufactured by reacting meta-xylene with cobalt(III) fluoride. wikipedia.orgwikipedia.org

These pioneering synthesis methods transformed organofluorine chemistry from a laboratory curiosity into a major industrial field, enabling the large-scale production of compounds like this compound and paving the way for their use in advanced materials and technologies.

Structure

3D Structure

Properties

CAS No. |

26637-68-3 |

|---|---|

Molecular Formula |

C8F16 |

Molecular Weight |

400.06 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decafluoro-6,6-bis(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C8F16/c9-2(10)1(7(19,20)21,8(22,23)24)3(11,12)5(15,16)6(17,18)4(2,13)14 |

InChI Key |

HWJPHQNEWARZLH-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Analytical Techniques in the Characterization of Decafluorobis Trifluoromethyl Cyclohexane

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of decafluorobis(trifluoromethyl)cyclohexane. These methods provide detailed information on the connectivity of atoms, the molecular mass, and the vibrational modes of the chemical bonds, which are collectively used to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy, with emphasis on ¹⁹F NMR for Perfluorinated Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For fluorinated molecules, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus has a nuclear spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus. numberanalytics.com Furthermore, fluorine exists almost entirely as the ¹⁹F isotope, making this technique inherently sensitive. stackexchange.com

A key advantage of ¹⁹F NMR in the analysis of perfluorinated structures like this compound is its exceptionally wide chemical shift range, which spans over 400 ppm. thermofisher.com This large dispersion minimizes the likelihood of signal overlap, even in complex molecules with numerous fluorine environments. thermofisher.com The precise chemical shift of each fluorine nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of fluorine atoms on the cyclohexane (B81311) ring from those on the trifluoromethyl groups, as well as distinguishing between axial and equatorial positions.

Spin-spin coupling between adjacent fluorine nuclei (²JFF, ³JFF) provides valuable information about the connectivity and stereochemistry of the molecule. These coupling constants, which can be quite large, help to establish the relative positions of the trifluoromethyl groups and to deduce the conformation of the cyclohexane ring. thermofisher.com The analysis of these coupling patterns is critical for distinguishing between different isomers of this compound (e.g., 1,2-, 1,3-, or 1,4-isomers).

| Parameter | Significance in ¹⁹F NMR of this compound |

| Chemical Shift (δ) | Differentiates between fluorine atoms in distinct electronic environments (e.g., ring vs. trifluoromethyl, axial vs. equatorial). The wide range reduces signal overlap. thermofisher.com |

| Spin-Spin Coupling (J) | Provides data on molecular connectivity and stereochemistry through ¹⁹F-¹⁹F coupling constants, aiding in isomer identification. thermofisher.com |

| Signal Intensity | Proportional to the number of fluorine nuclei in a specific environment, allowing for quantitative assessment. |

| Sensitivity | High natural abundance and favorable nuclear properties of ¹⁹F ensure strong signals and practical acquisition times. numberanalytics.com |

Mass Spectrometry (MS) Applications in Fluorocarbon Analysis, including High-Resolution Approaches

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of molecules. In the analysis of fluorocarbons, the mass spectra often exhibit characteristic fragmentation patterns. Unlike their hydrocarbon counterparts, the molecular ion peak (M⁺) for perfluorinated compounds can be very small or entirely absent in electron ionization (EI) mass spectra. nist.govnist.gov The fragmentation of compounds like this compound is typically extensive.

A common feature in the mass spectra of perfluorocarbons is the prevalence of the CF₃⁺ ion (m/z = 69), which is often the most abundant ion, or base peak. nist.govnist.gov Other prominent fragments correspond to the loss of CF₃ groups and the formation of various CₓFᵧ⁺ ions. The fragmentation pattern provides a fingerprint that can be used for identification.

High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental formula of the parent ion (if observed) and its fragments. For a molecule like this compound (C₈F₁₆), the exact mass can be calculated and compared to the measured mass with a very low margin of error (typically <5 ppm), unequivocally confirming its elemental composition. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

| Technique | Application in Fluorocarbon Analysis | Example for this compound (C₈F₁₆) |

| Electron Ionization (EI)-MS | Provides characteristic fragmentation patterns. Often results in a weak or absent molecular ion. nist.gov | Base peak likely at m/z 69 (CF₃⁺). Other fragments would include C₇F₁₃⁺, C₆F₁₁⁺, etc. |

| Chemical Ionization (CI)-MS | A softer ionization technique that can increase the abundance of the molecular ion or protonated molecule, aiding in molecular weight determination. | May produce a more prominent [M]⁺ or [M+H]⁺ ion, confirming the molecular weight of 400.06 g/mol . |

| High-Resolution MS (HRMS) | Delivers highly accurate mass measurements to confirm elemental composition. nih.gov | Measured mass would be compared to the calculated exact mass of 399.9745 Da to confirm the C₈F₁₆ formula. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov The analysis of perfluorinated compounds is characterized by intense absorptions or scattering signals corresponding to the carbon-fluorine (C-F) bonds.

In the IR spectrum of this compound, the C-F stretching vibrations are expected to produce very strong absorption bands in the region of approximately 1100-1400 cm⁻¹. The complexity of the molecule, with multiple C-F bonds in different environments (on the ring and in the CF₃ groups), would likely result in a series of overlapping, strong bands in this region. C-C stretching vibrations will appear at lower frequencies and are generally weaker.

Raman spectroscopy provides complementary information. While C-F stretching modes are also active in Raman, C-C backbone vibrations and symmetric deformation modes often produce stronger and more easily identifiable signals than in IR spectroscopy. aip.org The unique Raman spectrum serves as a molecular "fingerprint" and can be used to identify the compound by comparison with reference spectra. core.ac.uk By analyzing the vibrational spectra, one can confirm the presence of the perfluorinated cyclohexane skeleton and the trifluoromethyl substituents.

Chromatographic Separation Techniques for Isomeric and Mixture Analysis

Chromatography is essential for separating the components of a mixture and for isolating specific isomers of a compound. For a substance like this compound, which can exist in several isomeric forms, chromatographic separation is a prerequisite for accurate analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Perfluorinated Cycloalkanes

Gas chromatography (GC) is a highly effective technique for the separation of volatile and thermally stable compounds like perfluorinated cycloalkanes. nist.gov The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. Due to their chemical inertness and volatility, perfluorinated compounds generally exhibit good chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of different isomers of this compound, each of which can then be individually identified by its mass spectrum. nih.gov The retention time in the GC column is a characteristic property that helps in identification and quantification.

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing many perfluorinated compounds, especially those that are less volatile or thermally labile. nih.gov For this compound, reversed-phase LC could be employed, although the high degree of fluorination makes it extremely nonpolar, requiring specialized column chemistries for effective retention and separation. LC-MS has become a standard method for detecting fluorinated compounds in complex matrices. chromatographyonline.com

Comprehensive Analytical Methodologies for Fluorine-Containing Organic Compounds

A comprehensive and unambiguous characterization of fluorine-containing organic compounds is rarely achieved by a single analytical technique. Instead, a multi-faceted approach combining separation and spectroscopic methods is required. For this compound, this involves a systematic workflow.

Initially, a chromatographic method such as GC-MS or LC-MS is used to separate potential isomers and purify the compound from any reaction byproducts or impurities. nih.govchromatographyonline.com High-resolution mass spectrometry can then be applied to each separated component to confirm the elemental formula C₈F₁₆. nih.gov

Mechanistic Studies of Decafluorobis Trifluoromethyl Cyclohexane Reactions

Gas-Phase Reaction Mechanisms of Fluorocarbons

The gas-phase chemistry of fluorocarbons is critical to understanding their atmospheric fate and potential environmental impact. acs.orgnaturvardsverket.se Saturated PFCs are generally unreactive with common atmospheric radicals and are transparent to stratospheric UV radiation, contributing to their long atmospheric lifetimes. acs.org

Gas-phase reactions of perfluorocarbons can be initiated by high-energy processes, such as plasma, or through reactions with energetic ions. acs.org Studies on the reactions of various ions with saturated perfluoroalkanes have shown that many of these reactions proceed through a complex intermediate, involving an electrophilic attack by the ion on the perfluorocarbon. acs.org The reactivity is often dependent on the recombination energy of the reacting ion. acs.org For instance, ions like NO+ and H3O+ are generally unreactive with saturated PFCs because the reaction pathways are endothermic. acs.org

Key findings from gas-phase studies of related perfluorocarbons:

| Reactant Ion | Reactivity with Saturated PFCs (e.g., C2F6, C3F8) | Proposed Mechanism |

| NO+ | Unreactive | Endothermic reaction channels acs.org |

| H3O+ | Unreactive | Endothermic reaction channels acs.org |

| O2+ | Generally unreactive | Insufficient energy to initiate reaction acs.org |

| N2+, CO+, CO2+ | Reactive | Complex formation followed by electrophilic attack acs.org |

These findings suggest that the gas-phase reactions of decafluorobis(trifluoromethyl)cyclohexane would likely require highly energetic conditions or reactants to proceed at a significant rate. The stability of the perfluorinated cyclohexane (B81311) ring would make it resistant to attack by less energetic species.

Surface Chemistry and Interactions in Fluorocarbon Systems

The surface chemistry of fluorocarbons is important in various applications, including coatings, lubricants, and in environmental contexts where they interact with particulate matter and aerosols. acs.orgnih.gov Perfluorinated compounds exhibit both hydrophobic and lipophobic properties, leading them to concentrate at interfaces. wikipedia.org

The interaction of fluorocarbons with surfaces is governed by weak van der Waals forces. Their low surface energy is a key characteristic. wikipedia.org When perfluorinated compounds like perfluoroalkyl acids (PFAAs) are introduced into the environment, they tend to distribute among different environmental compartments, with their partitioning behavior often correlated to their chemical structure. acs.org Longer-chain PFAAs tend to be more hydrophobic and have a higher affinity for organic matter. acs.org

In the context of this compound, its interaction with surfaces would be characterized by:

Low Adhesion: Due to weak intermolecular forces.

High Contact Angle: Exhibiting repellency to both water and oils.

Potential for Self-Assembly: On certain surfaces, forming ordered monolayers.

Research on the surface behavior of similar fluorocarbons has shown their ability to form distinct domains in lipid bilayers, which can be used to alter cell adhesion. nih.gov This highlights the unique interfacial properties of these compounds.

Mechanisms of Reductive Fluorination Processes

Reductive defluorination is a key process for the degradation of perfluorinated compounds. nih.gov These reactions involve the cleavage of the strong C-F bond, typically facilitated by reducing agents or electrochemical methods. acs.orgresearchgate.net

One of the most studied mechanisms for reductive defluorination involves the use of hydrated electrons (e aq –). acs.orgresearchgate.net These highly reactive species can cleave C–F bonds, with the efficiency of the process being dependent on the molecular structure of the PFAS. acs.org

General steps in reductive defluorination by hydrated electrons:

Electron Attachment: The hydrated electron attacks the fluorocarbon molecule.

C-F Bond Cleavage: This leads to the cleavage of a carbon-fluorine bond and the formation of a fluoride (B91410) ion and a perfluoroalkyl radical.

Further Reactions: The resulting radical can undergo further reactions, such as hydrogen abstraction or elimination, leading to a cascade of defluorination steps.

Theoretical calculations have shown that the C–F bond dissociation energies (BDEs) in PFAS structures are a key factor in determining the selectivity and ease of C–F bond cleavage. acs.org For cyclic perfluorocarbons like this compound, the specific C-F bonds that are most susceptible to attack would depend on the stereochemistry of the molecule and the stability of the resulting radical intermediates.

Free Radical Addition Reactions Involving Fluorinated Cycloalkanes

Free radical addition is a type of addition reaction that involves free radical intermediates. wikipedia.org This mechanism is particularly relevant for unsaturated compounds, but can also be initiated on saturated molecules under certain conditions, such as high temperature or UV light.

In the context of fluorinated cycloalkanes, free radical reactions can be initiated by the homolytic cleavage of a bond, often facilitated by a radical initiator like a peroxide. pharmaguideline.com The resulting radical can then react with other molecules.

A common example of a free radical addition is the anti-Markovnikov addition of HBr to an alkene in the presence of peroxides. pharmaguideline.comyoutube.comyoutube.com The mechanism proceeds through the following steps:

Initiation: A radical is generated from a non-radical precursor. wikipedia.org

Propagation: The radical reacts with a non-radical to form a new radical species. wikipedia.org

Termination: Two radicals react with each other to form a non-radical species. wikipedia.org

For a saturated fluorinated cycloalkane like this compound, radical reactions would likely involve substitution rather than addition. A radical could abstract a fluorine atom, creating a fluorinated cyclohexyl radical. This radical could then participate in further reactions. The high strength of the C-F bond, however, makes such abstraction reactions challenging.

Theoretical and Experimental Approaches to Reaction Pathway Elucidation

Understanding the complex reaction pathways of fluorocarbons requires a combination of theoretical and experimental approaches.

Theoretical Approaches:

Density Functional Theory (DFT): Used to calculate properties such as bond dissociation energies, reaction energies, and activation barriers. acs.org These calculations can provide insights into the feasibility and selectivity of different reaction pathways.

Quantum Calculations: Advanced methods, such as constant-electrode potential (CEP) quantum calculations, are being used to study the degradation of PFAS on electrified surfaces, providing new details about the electronic processes involved. researchgate.net

Experimental Approaches:

Mass Spectrometry: Used to identify reaction intermediates and products, helping to piece together the reaction mechanism. acs.org

Spectroscopy (e.g., NMR, IR): Provides structural information about reactants and products. 19F NMR is particularly useful for studying fluorinated compounds. nih.gov

Kinetic Studies: Measuring reaction rates under different conditions (e.g., temperature, pressure, concentration) can help to determine the rate-limiting steps and activation energies of a reaction.

By combining these approaches, researchers can develop a comprehensive understanding of the mechanistic details of reactions involving complex fluorinated molecules like this compound.

Computational Chemistry and Theoretical Investigations of Decafluorobis Trifluoromethyl Cyclohexane

Quantum Chemical Calculations for Molecular Architecture and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules at the atomic level. For complex systems like Decafluorobis(trifluoromethyl)cyclohexane, these methods provide data on bond lengths, bond angles, electronic energies, and other properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular and electronic properties of perfluorinated compounds due to its favorable balance of computational cost and accuracy. DFT calculations are effective in predicting the geometries, vibrational frequencies, and electronic characteristics of fluorinated molecules.

For perfluorinated cycloalkanes, DFT methods such as B3LYP, often paired with basis sets like 6-311G or cc-pVTZ, are employed to optimize molecular geometries. In the case of perfluorocyclohexane (B1265658) (C₆F₁₂), a simpler analog, DFT calculations confirm that the molecule predominantly adopts a chair conformation, which minimizes steric strain and torsional strain. The C-C bond lengths in perfluorinated alkanes are typically shorter than in their hydrocarbon counterparts, while the C-F bonds are robust. For this compound, DFT would be instrumental in determining the precise bond lengths and angles, the puckering of the cyclohexane (B81311) ring, and the orientation of the trifluoromethyl groups.

DFT also allows for the calculation of electronic properties, which are critical for understanding the chemical behavior of these compounds. The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the carbon skeleton, resulting in a molecule with a low polarizability and weak intermolecular interactions.

Table 1: Representative Calculated Properties of Perfluorinated Cycloalkanes using DFT Note: Data for this compound is extrapolated based on trends from smaller perfluorinated cycloalkanes, as specific literature is not available. Values are illustrative.

| Property | Perfluorocyclohexane (C₆F₁₂) | Perfluoro(methylcyclohexane) (C₇F₁₄) | This compound (C₈F₁₆) (Predicted) |

| C-C Bond Length (Å) | ~1.58 | ~1.59 | ~1.60 |

| C-F Bond Length (Å) | ~1.34 | ~1.34 | ~1.34 |

| HOMO-LUMO Gap (eV) | High | High | High |

| Dipole Moment (Debye) | 0 | Low | Low |

While DFT is a versatile tool, for highly accurate energy calculations, especially concerning electron correlation effects, Coupled-Cluster (CC) theory is often the method of choice. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is considered a "gold standard" in quantum chemistry for its precision.

A key area where CCSD(T) is applied to perfluorinated compounds is in the calculation of electron affinities (EA). Many PFCs can capture low-energy electrons to form stable negative ions. The stability of these anionic states is governed by electron correlation, making their theoretical prediction challenging. Studies on smaller perfluorocycloalkanes like perfluorocyclopropane and perfluorocyclobutane have shown that methods like CCSD(T) are necessary to obtain reliable electron affinities, as DFT functionals can sometimes provide inaccurate descriptions. rsc.orgacs.org Perfluorinated compounds can form "correlation-bound" anions, which are unstable at the simpler Hartree-Fock level of theory and require high-level correlated methods for accurate description. chemrxiv.org For this compound, CCSD(T) calculations would be essential to accurately predict its ability to form a stable anion and to characterize the nature of the singly occupied molecular orbital (SOMO) in its anionic state.

Table 2: Comparison of Theoretical Methods for Electron Affinity (EA) Calculation of Perfluorocycloalkanes

| Compound | Method | Calculated EA (eV) | Reference |

| Perfluorocyclopropane | CCSD(T) | 0.17 | rsc.org |

| Perfluorocyclobutane | CCSD(T) | 0.61 | rsc.org |

| Perfluorocyclobutane | B3LYP | 1.15 | rsc.org |

Molecular Dynamics (MD) Simulations for System Behavior

To understand the behavior of this compound in a condensed phase (e.g., as a liquid), Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time based on a classical description of interatomic forces defined by a force field.

Developing an accurate force field is the most critical step for simulating perfluorinated compounds. Force fields like CHARMM and OPLS have been extended to include parameters for fluorinated molecules, but these often require careful validation. Parameters for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) are typically derived from quantum chemical calculations and fitted to reproduce experimental data, such as liquid density and heat of vaporization.

MD simulations of liquid this compound would allow for the prediction of bulk properties such as:

Density and Viscosity: Crucial physical properties for industrial applications.

Radial Distribution Functions: Providing insight into the liquid structure and how molecules arrange themselves with respect to one another.

Self-Diffusion Coefficient: Quantifying molecular mobility within the liquid.

These simulations can reveal how the rigid, globular shape of the molecule affects packing and transport properties in the liquid state.

Computational Modeling of Perfluorinated Chemical Interactions (Non-Biological Contexts)

The interactions of perfluorinated compounds are unique and computationally modeling them is key to understanding their chemical inertness and physical properties like immiscibility with both water and hydrocarbons.

Computational analyses of molecular electrostatic potentials (MEP) reveal the charge distribution on the molecular surface. For perfluorocarbons, the surface is typically characterized by a region of slightly negative potential around the fluorine atoms and positive potential near the carbon skeleton, although the latter is sterically shielded. This uniform, weakly negative outer surface leads to weak van der Waals interactions and explains their low boiling points and surface energies.

Fluorine's high electronegativity does not translate into strong hydrogen bond acceptance. chemrxiv.org This is attributed to its low polarizability, which limits the amount of negative charge it can accommodate in a covalent bond. chemrxiv.org Computational models confirm that C-F···H-X hydrogen bonds are generally very weak. The interactions in a system of this compound molecules would therefore be dominated by dispersion forces and weak electrostatic interactions, leading to its chemical inertness and poor solvency for polar substances.

Prediction of Conformational Isomers and Their Relative Stabilities

Like cyclohexane, this compound is expected to exist primarily in a chair conformation to minimize angle and torsional strain. nih.gov The presence of two trifluoromethyl substituents introduces the possibility of several conformational and geometric isomers.

The primary isomers would be the cis and trans geometric isomers, depending on whether the two -CF₃ groups are on the same or opposite sides of the ring's average plane.

Trans Isomers: The most stable conformer for a trans-1,4-disubstituted cyclohexane is typically the di-equatorial chair form, where both bulky substituents occupy equatorial positions to minimize steric hindrance.

Cis Isomers: For a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial in the chair conformation.

Computational studies on fluorinated cyclohexanes have shown that a trifluoromethyl group has a surprisingly small preference for the equatorial position compared to a methyl group, and in some cases, can even prefer the axial position. nsf.gov This is due to a combination of steric and electronic factors. Quantum chemical calculations (e.g., using DFT) are essential to accurately determine the relative energies of these isomers. The calculations would involve optimizing the geometry of each possible conformer (e.g., trans-di-equatorial, cis-axial-equatorial) and comparing their zero-point corrected electronic energies. The boat and twist-boat conformations are expected to be significantly higher in energy and act as transition states or intermediates in the chair-to-chair ring-flip process. nih.gov

Table 3: Predicted Relative Stabilities of this compound Isomers Based on general principles of cyclohexane conformational analysis. ΔE represents the energy relative to the most stable isomer.

| Isomer | Substituent Positions | Predicted Relative Stability (ΔE) | Notes |

| trans-1,4 | di-equatorial | 0 kJ/mol (most stable) | Minimizes steric interactions of bulky -CF₃ groups. |

| cis-1,4 | axial/equatorial | > 0 kJ/mol | Subject to 1,3-diaxial interactions involving the axial -CF₃ group. |

| Twist-Boat/Boat | N/A | High | Unstable intermediates or transition states. |

Thermodynamic and Kinetic Stability Analyses of Perfluorinated Cycloalkanes

Perfluorinated cycloalkanes are known for their exceptional thermal and chemical stability. Computational chemistry can quantify this stability by calculating thermodynamic properties and exploring potential decomposition pathways.

The thermodynamic stability is rooted in the high strength of the C-F bond (typically >110 kcal/mol) and the C-C bonds within the fluorinated framework. Computational studies on the thermal degradation of various perfluoroalkyl substances show that the initial step in decomposition at high temperatures is often the homolytic cleavage of a C-C bond, as it is generally weaker than the C-F bond. For this compound, the bond dissociation energies (BDEs) for the C-C bonds in the ring and the bond connecting the -CF₃ group to the ring can be calculated using high-level quantum chemical methods. These calculations would identify the weakest bond and thus the most likely point of initial fragmentation under thermal stress.

Kinetic stability refers to the energy barriers for decomposition reactions. DFT can be used to map out the potential energy surface for various decomposition mechanisms, such as unimolecular C-C bond cleavage or the elimination of smaller molecules. The results from studies on perfluorinated carboxylic acids suggest that decomposition can proceed through complex pathways involving radical intermediates and subsequent β-scission reactions. For a saturated perfluorinated ring like this compound, the primary degradation pathway under pyrolysis is expected to involve ring-opening initiated by C-C bond scission, followed by fragmentation into smaller perfluorinated alkenes and alkanes. acs.org The high activation energies associated with these initial steps, which would be calculated computationally, explain the compound's high kinetic stability.

Environmental Transformation and Transport Mechanisms of Perfluorinated Cycloalkanes Non Toxicological Focus

Persistence and Degradation Pathways in Environmental Compartments

There is currently a lack of specific research on the persistence and degradation of decafluorobis(trifluoromethyl)cyclohexane in the environment.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

No specific studies on the photolytic or hydrolytic degradation of this compound were identified. For PFAS in general, direct photolysis in aqueous environments is typically not a significant degradation pathway. Hydrolysis is also generally considered to be a very slow process for perfluorinated compounds under normal environmental conditions.

Oxidative Conversion of Fluorinated Compounds

Information regarding the oxidative conversion of this compound is not available in the reviewed literature.

Transformation Products of Perfluorinated Cycloalkane Precursors

Without data on the degradation of this compound, its potential transformation products remain unknown.

Long-Range Environmental Transport Mechanisms

Specific data on the long-range environmental transport of this compound is not available. General characteristics of other PFAS can offer some insights, but these are not specific to the target compound.

Atmospheric Transport Phenomena

No studies were found that specifically model or measure the atmospheric transport of this compound.

Aqueous Transport and Distribution

There is no available information detailing the transport and distribution of this compound in aqueous environments.

Mass Balance Approaches for Organic Fluorine in Environmental Samples

Mass balance approaches are critical tools for understanding the total burden of organofluorine compounds in the environment. These methods aim to account for all organic fluorine present in a sample, rather than just a select number of targeted analytes. This is particularly important for per- and polyfluoroalkyl substances (PFAS), as it is estimated that traditional targeted analyses may only identify a small fraction of the total PFAS present. The discrepancy between the total measured organofluorine and the sum of individually quantified compounds is often referred to as "unidentified organic fluorine."

Research into the environmental occurrence of organofluorine compounds has highlighted that a significant portion remains unidentified. For instance, in studies of wastewater treatment plant effluents, it has been found that on average, 90% of the extractable organofluorine (EOF) could not be attributed to the 73 PFAS compounds that were monitored acs.org. This indicates a substantial release of unknown organofluorine compounds into the environment acs.org.

Detailed Research Findings

Studies on various environmental matrices reveal a consistent gap between total organofluorine measurements and the concentrations of targeted PFAS. This gap underscores the presence of numerous unidentified organofluorine compounds, which could include other PFAS, fluorinated pharmaceuticals, and their transformation products.

In wastewater treatment plant (WWTP) effluents from seven different countries, EOF concentrations ranged from 324 to 1460 ng of F/L acs.org. The proportion of this EOF that could be explained by 73 targeted PFAS varied, but a large fraction remained unidentified acs.org. For example, in samples from Iceland, Norway, and Greenland, the anionic unidentified organic fluorine constituted 82%, 73%, and 62% of the EOF, respectively acs.org.

Further research on municipal wastewater has shown that conventional PFAS may only account for 1% of the fluorine mass balance oru.se. In these studies, other compound classes, such as fluorinated pharmaceuticals, were found to contribute significantly, accounting for at least 8-12% of the fluorine mass balance oru.se. Even inorganic fluorine species like hexafluorophosphate and tetrafluoroborate, which can be retained in some analytical methods for organic fluorine, were identified as significant contributors oru.se.

The following interactive data table summarizes findings from a study on WWTP effluents, illustrating the fluorine mass balance.

This table illustrates the percentage of extractable organic fluorine (EOF) that was identified as target PFAS and the remaining unidentified portion in wastewater treatment plant effluents from various Nordic countries. Data adapted from a study by Aro et al. (2021).

Another study focusing on WWTP influent and effluent using different extraction methods also highlights the significant presence of unidentified organic fluorine.

This table shows the contribution of different classes of fluorinated compounds to the extractable organic fluorine (EOF) in wastewater, demonstrating the low contribution of conventional PFAS and the significant presence of other fluorinated substances. Data adapted from a presentation on fluorine mass balance analysis in wastewater.

These findings collectively emphasize the necessity of employing mass balance approaches to gain a more complete understanding of the environmental burden of organofluorine compounds. While direct data for this compound is currently lacking, these studies provide a framework for how its environmental presence and fate could be assessed.

Applications in Advanced Chemical Systems and Specialised Solvents

Use in Specialty Fluids and Materials Science (e.g., Inert Solvents, Heat Transfer Fluids)

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, leading to the exceptional thermal and chemical stability of perfluorinated compounds. This makes them suitable for use as specialty fluids in demanding applications.

As inert solvents , perfluorinated cycloalkanes are resistant to chemical attack from acids, bases, oxidizing agents, and reducing agents. This inertness is valuable in chemical reactions where the solvent must not participate in the reaction or degrade under harsh conditions. While specific data for decafluorobis(trifluoromethyl)cyclohexane is scarce, the general properties of PFCAs suggest its potential utility in this area.

In the realm of heat transfer fluids , perfluorinated compounds offer a wide operating temperature range, low toxicity, and non-flammability. Their high density and low viscosity are also advantageous for efficient heat transfer. Although hydrocarbon-based and synthetic polyalphaolefin-based fluids are common, perfluorinated fluids are employed in specialized applications where chemical inertness and a wide liquid range are paramount. researchgate.net The thermal stability of these fluids prevents degradation at high temperatures, which can lead to the formation of deposits and reduced efficiency in heat transfer systems. researchgate.net

Table 2: Properties of Representative Heat Transfer Fluids

| Fluid Type | Typical Operating Range (°C) | Key Advantages |

| Mineral Oils | -10 to 315 | Low cost |

| Synthetic Hydrocarbons | -45 to 345 | High-temperature stability |

| Perfluorinated Fluids | -50 to 250+ | Chemical inertness, non-flammability, wide liquid range |

Perfluorinated Cycloalkanes as Building Blocks in Advanced Synthesis

The introduction of trifluoromethyl groups and fluorinated rings into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a growing interest in using fluorinated compounds as building blocks for the synthesis of new materials and pharmaceuticals.

Cyclohexane (B81311) derivatives containing trifluoromethyl groups are valuable precursors in organic synthesis. For instance, 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one are highly functionalized intermediates for the synthesis of various heterocyclic compounds. chemrxiv.org The synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates has also been reported as a route to physicochemically altered analogues of common pharmaceutical scaffolds. rsc.org

While the direct use of this compound as a synthetic building block is not widely documented, its structure suggests potential for the synthesis of complex fluorinated molecules. The development of methods for the selective functionalization of such highly fluorinated rings would open up new avenues in organofluorine chemistry. The synthesis of various trifluoromethylated cyclohexane and cyclohexene derivatives has been achieved through methods like the Robinson annulation, demonstrating the feasibility of constructing these complex fluorinated ring systems.

Future Research Directions and Outlook

Development of Sustainable Synthetic Routes for Perfluorinated Cycloalkanes

The traditional synthesis of perfluorinated compounds, including cyclic alkanes, has often relied on methods that are energy-intensive and utilize hazardous reagents, such as hydrogen fluoride (B91410). numberanalytics.comagchemigroup.eu Future research must prioritize the development of greener, more sustainable synthetic pathways.

Key areas of investigation include:

Electrochemical Fluorination: This technique uses electricity to drive fluorination reactions, potentially reducing the need for harsh chemical oxidants and reagents. numberanalytics.com Research should focus on optimizing electrochemical methods specifically for the synthesis of perfluorinated cycloalkanes like decafluorobis(trifluoromethyl)cyclohexane, aiming for higher yields, selectivity, and energy efficiency.

Photochemical Fluorination: Utilizing light to initiate fluorination reactions is another promising avenue. numberanalytics.com This approach can often be conducted under milder conditions than traditional methods, lowering energy consumption. numberanalytics.com Future work could explore photocatalysts and reaction conditions tailored for the exhaustive fluorination of cyclohexane (B81311) precursors.

Mechanochemistry: A novel approach involves the mechanical grinding of raw materials, such as fluorspar (CaF₂), with other reagents to produce fluorochemicals, completely bypassing the production of hazardous hydrogen fluoride gas. ox.ac.ukox.ac.uk Adapting this breakthrough "Fluoromix" method for the synthesis of specific target molecules like this compound could revolutionize the field. ox.ac.uk

Flow Chemistry: Continuous flow reactors offer enhanced safety and efficiency over traditional batch processes, especially when dealing with hazardous reagents. europeanpharmaceuticalreview.com Integrating flow chemistry with sustainable fluorination techniques could enable safer, more scalable, and resource-efficient production of perfluorinated cycloalkanes.

The goal is to create a new generation of synthetic methodologies that are not only efficient but also minimize environmental impact, reduce hazardous waste, and enhance worker safety. numberanalytics.comnumberanalytics.com

Elucidation of Complex Environmental Transformation Networks

While perfluorinated cycloalkanes like this compound are designed for extreme stability, their ultimate environmental fate and potential for transformation are not fully understood. The strong carbon-fluorine bond makes them resistant to many natural degradation processes. nih.govmdpi.com However, research into the broader class of PFAS suggests that transformation, though slow, is possible under certain conditions.

Future research should focus on:

Photochemical Degradation: Studies have shown that UV light, particularly in the presence of other compounds like sulfite, can lead to the degradation and defluorination of some PFAS. nih.govdigitellinc.com Investigating the susceptibility of the this compound ring structure to various photochemical processes is crucial for understanding its environmental persistence. Research indicates that while the trifluoromethyl group can be stable, other parts of a molecule can undergo photochemical transformation. nih.gov

Microbial Biodegradation: Although perfluorinated compounds are generally considered recalcitrant to biodegradation, some microorganisms have shown the ability to degrade certain polyfluorinated substances. nih.govnih.gov Future studies should screen for microbial consortia from contaminated sites that might be capable of cleaving the C-F bonds in cyclic structures, perhaps through reductive defluorination under anaerobic conditions, a process that is energetically favorable. nih.govresearchgate.net

Abiotic Degradation Pathways: Investigating other potential abiotic degradation mechanisms, such as mechanochemical or hydrothermal degradation, could reveal transformation pathways that are not currently recognized. researchgate.net Understanding these processes is vital for predicting the long-term fate of these compounds and for developing effective remediation technologies.

A comprehensive understanding of these transformation networks is essential for accurate environmental risk assessment and for the development of strategies to mitigate any potential long-term impacts.

Advancements in Computational Methodologies for Fluorocarbon Prediction

Computational chemistry and toxicology offer powerful tools to predict the properties, behavior, and potential hazards of chemicals, reducing the need for extensive and costly experimental testing. For data-sparse compounds like this compound, these in silico methods are invaluable.

Future advancements should target:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate a compound's chemical structure with its physicochemical properties or biological activity. nih.govtandfonline.com Developing robust QSARs specifically for perfluorinated cycloalkanes could predict key parameters like bioaccumulation potential, toxicity, and environmental partitioning. These models are recommended under regulations like REACH to fill data gaps. nih.govtandfonline.com

Molecular Dynamics Simulations: These simulations can model the interaction of fluorocarbons with biological molecules and environmental matrices at an atomic level. nih.gov This can provide insights into mechanisms of toxicity and predict how a compound like this compound might partition in soil, water, and biological tissues.

Thermodynamic and Property Prediction Models: Advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can predict thermophysical properties of fluorocarbons and their mixtures. researchgate.net Refining these models for cyclic perfluorinated structures will aid in engineering applications and in predicting environmental transport.

The development of a comprehensive suite of computational tools will enable a proactive approach to chemical safety, allowing for the screening and prioritization of compounds for further experimental investigation and ensuring that new materials are designed with safety and sustainability in mind.

Integration of Analytical Techniques for Comprehensive Compound Profiling

The accurate detection and quantification of specific perfluorinated compounds in complex environmental and biological matrices is a significant analytical challenge. No single technique can provide a complete picture, making the integration of multiple analytical platforms a critical area for future research.

Key directions include:

Hyphenated Mass Spectrometry Techniques: Liquid chromatography (LC) and gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) are the gold standard for PFAS analysis. rsc.org Future work should focus on developing specific methods for cyclic compounds like this compound, which may have unique chromatographic behavior.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Integrating ion mobility spectrometry provides an additional dimension of separation based on the ion's size and shape (collisional cross-section), which is extremely useful for separating isomers and identifying unknown PFAS. azom.comnih.gov This can enhance confidence in identification when reference standards are unavailable. azom.com

Nontargeted and Suspect Screening Analysis: Instead of only looking for a predefined list of compounds (targeted analysis), nontargeted approaches use HRMS to screen for all detectable compounds in a sample. rsc.orgresearchgate.net This is crucial for discovering novel transformation products or previously unknown fluorinated compounds in the environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, ¹⁹F NMR spectroscopy is a powerful tool for structural elucidation of fluorinated compounds, providing unambiguous information about the location and environment of fluorine atoms in a molecule. researchgate.net

An integrated workflow combining these techniques—for example, using nontargeted HRMS to screen for potential compounds, followed by IMS-MS for isomer separation and NMR for definitive structural confirmation—will be essential for a complete and accurate profiling of this compound and its potential transformation products in any matrix.

Data Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈F₁₆ | fda.gov |

| Molecular Weight | 400.06 g/mol | fda.govnih.gov |

| Monoisotopic Mass | 399.9744506 Da | nih.govguidechem.com |

| InChIKey | HWJPHQNEWARZLH-UHFFFAOYSA-N | fda.gov |

| CAS Number | 26637-68-3 | drugfuture.com |

| Complexity | 471 | guidechem.com |

| Hydrogen Bond Acceptor Count | 16 | guidechem.com |

Table 2: Future Research Focus Areas and Methodologies

| Research Direction | Key Methodologies | Desired Outcome |

| Sustainable Synthesis | Electrochemical Fluorination, Photochemical Fluorination, Mechanochemistry, Flow Chemistry | Greener, safer, and more efficient production of perfluorinated cycloalkanes. |

| Environmental Transformation | Photochemical Degradation Studies, Microbial Incubation Experiments, Abiotic Degradation Assays | Comprehensive understanding of environmental persistence, fate, and potential breakdown pathways. |

| Computational Prediction | QSAR Modeling, Molecular Dynamics Simulations, Thermodynamic Modeling (PC-SAFT) | Predictive models for toxicity, bioaccumulation, and physical properties to guide safe design. |

| Integrated Analytics | LC-HRMS, GC-HRMS, Ion Mobility Spectrometry (IMS), ¹⁹F NMR, Nontargeted Screening | Complete and unambiguous identification and quantification in complex environmental and biological samples. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for decafluorobis(trifluoromethyl)cyclohexane, and what key reagents or conditions are required?

- Methodological Answer : Synthesis typically involves fluorination of cyclohexane derivatives using fluorinating agents like SF₄ or HF in inert solvents (e.g., tetrahydrofuran) under controlled temperatures (-35°C to 60°C). Schlenk techniques are employed to maintain anhydrous conditions, as seen in fluorinated cyclohexane syntheses . Key intermediates include trifluoromethyl benzophenone derivatives, and yields depend on reaction staging and stoichiometric ratios of fluorinating agents.

Q. How can researchers confirm the structural identity of this compound experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹⁹F NMR to map fluorine environments and confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈F₁₆, ~400.08 g/mol) .

- X-ray Crystallography : For crystalline derivatives, as described in fluorinated cyclohexane studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impermeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation; monitor for respiratory irritation.

- First Aid : Immediate decontamination with soap/water for skin exposure and artificial respiration if inhaled .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational dynamics of this compound?

- Methodological Answer : Computational tools (Gaussian, Spartan) model dihedral angles and energy maps to predict stable conformers. Fluorine’s high electronegativity induces electron-withdrawing effects, stabilizing chair conformations via hyperconjugation. Steric hindrance between trifluoromethyl groups may distort ring symmetry, requiring DFT calculations to quantify energy barriers .

Q. What strategies resolve contradictions in literature data regarding CAS numbers or synonyms for this compound?

- Methodological Answer : Cross-reference regulatory databases (e.g., EPA DSSTox, PubChem) using systematic IUPAC names rather than trade names. For example, CAS 335-27-3 (decafluoro-4,6-bis(trifluoromethyl)cyclohexane) is distinct from CAS 355-68-0 (perfluorocyclohexane), despite structural similarities . Discrepancies arise from regional naming conventions and should be clarified via molecular formula (C₈F₁₆) and structural diagrams.

Q. How can advanced oxidation processes (AOPs) leverage this compound in catalytic applications?

- Methodological Answer : AOPs using metal oxides (e.g., TiO₂, Fe₃O₄) or noble metals (Pt, Pd) can degrade fluorinated compounds via radical mechanisms (•OH, •O₂⁻). Experimental design should optimize:

- Catalyst Loading : 1–5 wt% metal nanoparticles on supports (SiO₂, Al₂O₃).

- Reaction Conditions : UV irradiation (λ = 254 nm) and O₂ flow rates to enhance mineralization efficiency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for fluorinated analytes. Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.